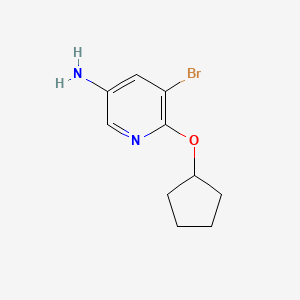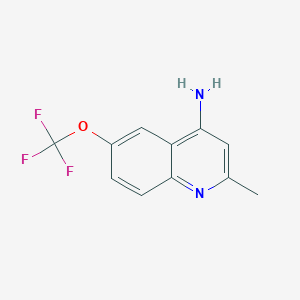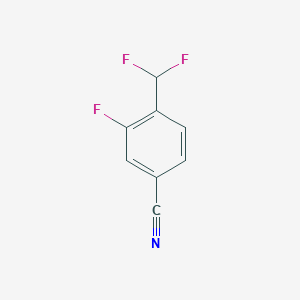
3'-Deoxy-3'-fluorothymidine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Deoxy-3’-fluorothymidine-d3 is a stable isotope-labeled compound, often used in scientific research. It is a derivative of thymidine, where the 3’ hydroxyl group is replaced by a fluorine atom and deuterium atoms are incorporated. This compound is known for its antiviral properties and is used in various biochemical and medical research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-fluorothymidine-d3 typically involves the fluorination of thymidine. One common method includes the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of 3’-Deoxy-3’-fluorothymidine-d3 follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to achieve high purity suitable for research and pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
3’-Deoxy-3’-fluorothymidine-d3 undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used under anhydrous conditions.
Oxidation: Mild oxidizing agents such as hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various alkylated derivatives of 3’-Deoxy-3’-fluorothymidine-d3 .
Aplicaciones Científicas De Investigación
3’-Deoxy-3’-fluorothymidine-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor in the synthesis of other fluorinated nucleosides.
Biology: Used in studies involving DNA synthesis and repair mechanisms.
Medicine: Acts as an antiviral agent, particularly in the treatment of HIV and other viral infections.
Industry: Employed in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3’-Deoxy-3’-fluorothymidine-d3 involves its incorporation into DNA during replication. The fluorine atom at the 3’ position prevents further elongation of the DNA chain, thereby inhibiting viral replication. This compound targets thymidine kinase, an enzyme crucial for DNA synthesis, and disrupts the replication process .
Comparación Con Compuestos Similares
Similar Compounds
- 3’-Fluoro-2’,3’-dideoxythymidine
- 3’-Fluorodeoxythymidine
- 2’-Fluoro-2’-deoxyadenosine
Uniqueness
3’-Deoxy-3’-fluorothymidine-d3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in biochemical studies. Its fluorine substitution also provides enhanced stability and specificity in antiviral applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H13FN2O4 |
|---|---|
Peso molecular |
247.24 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1/i1D3 |
Clave InChI |
UXCAQJAQSWSNPQ-BXKFBODDSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)F |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


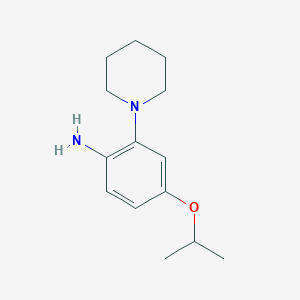
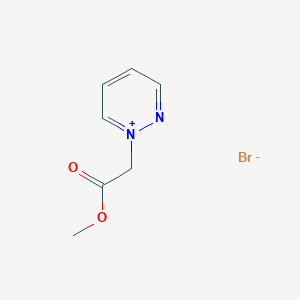
![4-[3,6,8-tris(4-carboxyphenyl)-1,9-dihydropyren-1-yl]benzoic acid](/img/structure/B13713476.png)
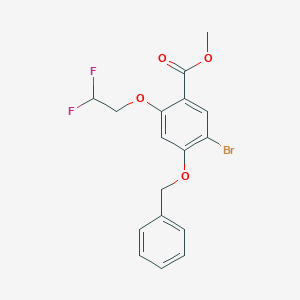
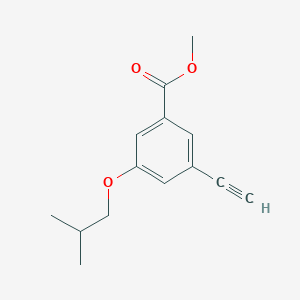
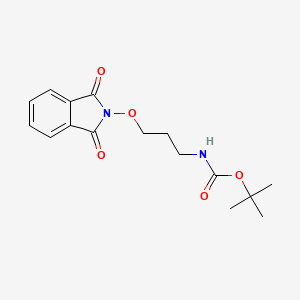
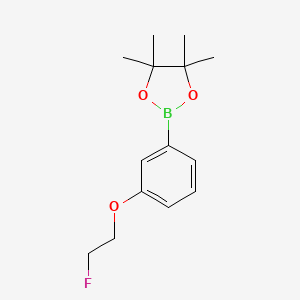
![4-[(4-Phenylmethoxyphenyl)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B13713516.png)
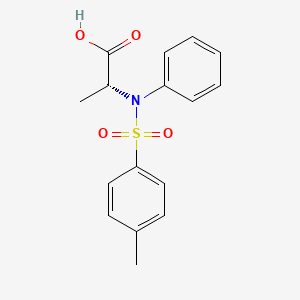
![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13713530.png)
